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Compound of Interest

Compound Name: Lucenin-2

Cat. No.: B191759

This technical guide provides a comprehensive overview of the available safety and toxicity
data for Lucenin-2, a C-glycosyl compound of luteolin. The information is intended for
researchers, scientists, and drug development professionals. It is important to note that while
direct experimental safety and toxicity data for Lucenin-2 are limited, valuable insights can be
drawn from in silico predictions and experimental data on its aglycone, luteolin.

Chemical Identity

Lucenin-2, also known as Luteolin 6,8-di-C-glucoside, is a naturally occurring flavonoid.[1][2] It
is structurally characterized as a luteolin molecule substituted with beta-D-glucopyranosyl
moieties at the 6 and 8 positions.[1][2]

Identifier Value

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-
IUPAC Name bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-
(hydroxymethyl)oxan-2-yljlchromen-4-one[2]

CAS Number 29428-58-8[1][2]
Molecular Formula C27H30016[1][2]
Molecular Weight 610.52 g/mol [1][2]

Predicted ADMET Properties of Lucenin-2
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While experimental data is scarce, computational (in silico) predictions provide initial insights
into the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of
Lucenin-2. The following table summarizes these predictions.

Table 1: Predicted ADMET Properties of Lucenin-2
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Parameter Predicted Value Probability Source

Human Intestinal

_ + 62.51% [3]
Absorption
Caco-2 Permeability - 91.23% [3]
Blood Brain Barrier - 65.00% [3]
Human Oral
_ o - 67.14% [3]
Bioavailability
P-glycoprotein
Jyeop - 84.13% [3]
Substrate
P-glycoprotein
gy P - 54.56% [3]
Inhibitor
CYP3A4 Substrate + 55.52% [3]
CYP2C9 Substrate - 63.01% [3]
Ames Mutagenesis + 67.65% [3]
Carcinogenicity - 98.00% [3]
Acute Oral Toxicity
v 42.42% [3]
(Category)
Respiratory Toxicity + 71.11% [3]
Reproductive Toxicity + 74.44% [3]
Mitochondrial Toxicity + 66.25% [3]
Nephrotoxicity - 75.89% [3]
Eye Corrosion - 99.37% [3]
Eye Irritation - 88.13% [3]
Skin Irritation - 79.49% [3]
Skin Corrosion - 96.13% [3]
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Disclaimer: These are computational predictions and require experimental validation.

Experimental Toxicity Data of Luteolin

Given that Lucenin-2 is a glycoside of luteolin, the safety profile of luteolin can provide
relevant, albeit indirect, information.

Acute Oral Toxicity (LD50) of Luteolin

An acute oral toxicity study of luteolin was conducted in albino rats using the modified Lorke's
method.[4]

Table 2: Acute Oral Toxicity of Luteolin in Rats

Parameter Result

Method Modified Lorke's Method (1983)[4]
Species Albino rats[4]

Route Oral[4]

Phase | Doses 10, 100, 1000 mg/kg[4]

Phase Il Doses 1600, 2900, 5000 mg/kg

LD50 > 5000 mg/kg

No signs of toxicity or mortality observed up to
5000 mg/kg.[4]

Observations

The determination of the oral LD50 of luteolin involved two phases as described below.[4]
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Phase |

Divide 9 rats into 3 groups (n=3)

l

Group 1: 10 mg/kg Luteolin Group 2: 100 mg/kg Luteolin Group 3: 1000 mg/kg Luteolin

Yo

Observe for 24h for signs of toxicity and mortality

No mortality observed

Proceed if no mortality in Phase |

Phake I

Divide 3 rats into 3 groups (n=1)

l

Group 4: 1600 mg/kg Luteolin Group 5: 2900 mg/kg Luteolin Group 6: 5000 mg/kg Luteolin

v

Observe for 24h for signs of toxicity and mortality

No mortality observed

Click to download full resolution via product page
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Figure 1: Workflow for Acute Oral Toxicity (LD50) Determination using Modified Lorke's
Method.

Sub-acute Toxicity of Luteolin

A 28-day oral toxicity study of luteolin was conducted in albino rats.

Table 3: 28-Day Oral Toxicity of Luteolin in Rats

Parameter Details
Species Albino rats
Duration 28 days[4]
Control (distilled water), 50 mg/kg, 100 mg/kg,
Groups i
200 mg/kg luteolin[4]
Route Oral (daily single dose)[4]
Parameters Monitored Hematological and liver function parameters[4]

- Significant elevation of RBCs, PCV, and Hb at
all doses.[4]- No significant elevation in WBCs.
[4]- Significant increase in liver enzymes (ALT,

Key Findings AST, ALP) at doses = 200 mg/kg.[4]-
Hepatoprotective effects suggested at doses <
50 mg/kg.[4]- No significant liver damage
observed in histopathology.[4]

Genotoxicity of Luteolin

Studies have investigated the genotoxic potential of luteolin in human lymphoblastoid TK6
cells.

Table 4: Genotoxicity of Luteolin in TK6 Cells
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Assay Findings Source

Induced in a concentration-
Cytotoxicity dependent manner (0.625-10 [5]
uM) after 24h treatment.[5]

DNA Damage (Comet Assay) Observed.[5] [5]

Chromosome Damage _
) Confirmed.[5] [5]
(Micronucleus Assay)

) Induced in a concentration-
Apoptosis [6]
dependent manner.[6]

Cytotoxicity and genotoxicity
were significantly increased in

Role of CYP Enzymes ) [51[6]
TK6 cells expressing CYP1A1

and CYP1A2.[5][6]

The genotoxicity of luteolin can be enhanced through metabolic activation by cytochrome P450
enzymes, particularly CYP1A1 and CYP1A2. This leads to increased DNA and chromosome
damage, ultimately triggering apoptosis.

Metabolic Activation

DNA Damage

> (Comet Assay)

CYP1A1

Metabolized by | | \w»
@ Metabolized by %

CYP1A2

Apoptosis

Chromosome Damage
(Micronucleus Assay)

Click to download full resolution via product page

Figure 2: Proposed pathway for CYP-mediated enhancement of Luteolin genotoxicity.

Summary and Conclusion
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The safety and toxicity profile of Lucenin-2 is not yet fully characterized through direct
experimental studies. In silico predictions suggest potential for Ames mutagenicity, respiratory
toxicity, reproductive toxicity, and mitochondrial toxicity, while indicating a low likelihood of
carcinogenicity and skin/eye irritation.

Experimental data on the aglycone, luteolin, show a low acute oral toxicity (LD50 > 5000 mg/kg
in rats). A 28-day study in rats suggests that high doses (= 200 mg/kg) may impact liver
enzyme activity, while lower doses (< 50 mg/kg) might be hepatoprotective. In vitro studies
have demonstrated that luteolin can induce cytotoxicity, DNA damage, and chromosome
damage, and that these effects can be enhanced by metabolic activation via CYP1Al and
CYP1A2 enzymes.

For drug development professionals, these findings underscore the need for comprehensive
experimental safety and toxicity studies on Lucenin-2 itself. The potential for metabolic
activation and genotoxicity observed with luteolin warrants careful investigation for Lucenin-2.
Further research should focus on in vivo toxicity studies, including genotoxicity, carcinogenicity,
and reproductive toxicity, to establish a definitive safety profile for Lucenin-2.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Lucenin-2: A Technical Guide to Safety and Toxicity].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b191759#lucenin-2-safety-and-toxicity-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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